molecular formula C23H14Na2O6 B7815022 disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate

disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B7815022
M. Wt: 432.3 g/mol
InChI Key: YGLLICRFEVEWOZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylanthranilamide can be synthesized through various chemical reactions. One common method involves the reaction of anthranilic acid with methylamine. The reaction typically requires a catalyst and specific temperature conditions to proceed efficiently. The reaction can be represented as follows:

C7H7NO2+CH3NH2C8H10N2O+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_8\text{H}_10\text{N}_2\text{O} + \text{H}_2\text{O} C7​H7​NO2​+CH3​NH2​→C8​H1​0N2​O+H2​O

Industrial Production Methods

In industrial settings, the production of N-Methylanthranilamide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylanthranilamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-Methylanthranilamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylanthranilamide involves its interaction with specific molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules . Additionally, it can function as a Bronsted base, accepting a proton from donor molecules . These interactions play a crucial role in its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylanthranilamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as both a Bronsted acid and base further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLLICRFEVEWOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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